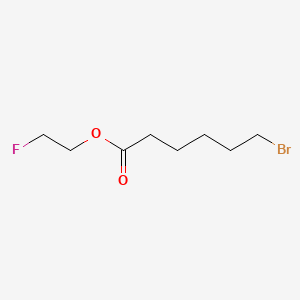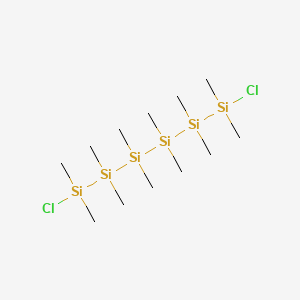
(3-(3-(Hydroxymercuri)-2-methoxypropyl)salicylidene)malonic acid delta-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin is a complex organomercury compound. This compound is characterized by the presence of a coumarin moiety, which is a benzopyrone derivative, and a hydroxymercuri group attached to a methoxypropyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction involving phenols and β-keto esters.
Mercuration: The hydroxymercuri group is introduced through a mercuration reaction. This involves the reaction of the coumarin derivative with mercuric acetate in the presence of a suitable solvent.
Methoxypropylation: The final step involves the introduction of the methoxypropyl group. This can be achieved through a nucleophilic substitution reaction where the hydroxymercuri-coumarin intermediate reacts with a methoxypropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are necessary due to the involvement of mercury compounds, which are highly toxic.
Chemical Reactions Analysis
Types of Reactions
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing derivatives.
Reduction: Reduction reactions can convert the hydroxymercuri group to other mercury species or even remove the mercury entirely.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction could produce mercury-free coumarin derivatives.
Scientific Research Applications
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe for studying mercury-related reactions.
Biology: The compound can be used to study the interactions of mercury with biological molecules, particularly thiol-containing proteins.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in chelation therapy for mercury poisoning, is ongoing.
Industry: It can be used in the development of sensors for detecting mercury contamination in environmental samples.
Mechanism of Action
The mechanism of action of 8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin involves its interaction with biological molecules, particularly those containing thiol groups. The hydroxymercuri group has a high affinity for sulfur, allowing it to bind strongly to thiol groups in proteins and enzymes. This binding can inhibit the function of these molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: A well-known organomercury compound with significant neurotoxic effects.
Phenylmercuric acetate: Another organomercury compound used as a preservative and antiseptic.
Mercurochrome: A mercury-containing antiseptic used in the past for wound treatment.
Uniqueness
8-(3-(Hydroxymercuri)-2-methoxypropyl)-3-carboxycoumarin is unique due to its combination of a coumarin moiety and a hydroxymercuri group This structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that other mercury compounds cannot
Properties
CAS No. |
86-36-2 |
|---|---|
Molecular Formula |
C14H15HgO6 |
Molecular Weight |
479.86 g/mol |
IUPAC Name |
[3-(3-carboxy-2-oxochromen-8-yl)-2-methoxypropyl]mercury;hydrate |
InChI |
InChI=1S/C14H13O5.Hg.H2O/c1-8(18-2)6-9-4-3-5-10-7-11(13(15)16)14(17)19-12(9)10;;/h3-5,7-8H,1,6H2,2H3,(H,15,16);;1H2 |
InChI Key |
VFTYQNRGDKPONK-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O)C[Hg].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


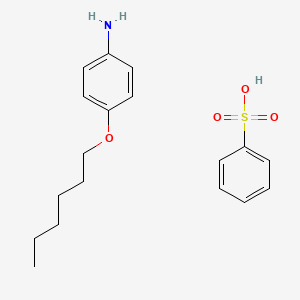
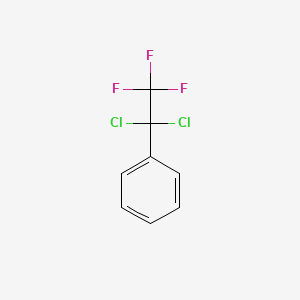
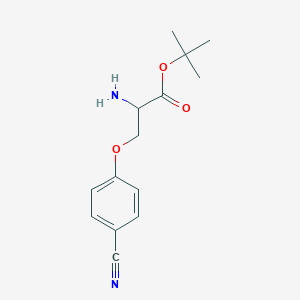
![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)

![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
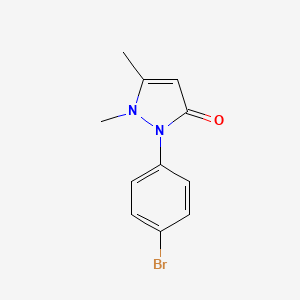
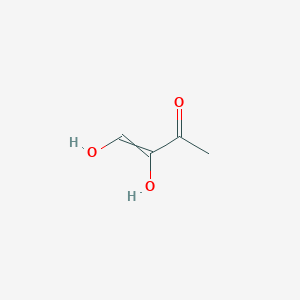
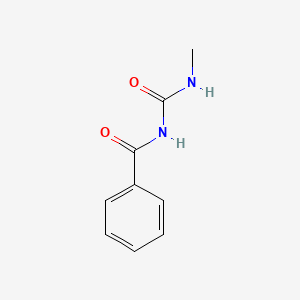

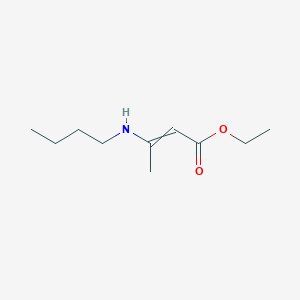
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)
